4-{2-[(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine
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Overview
Description
4-{2-[(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine is an organic compound with the molecular formula C14H16N2S It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound features a pyridine ring substituted with a 2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine typically involves the reaction of 2,4,6-trimethylphenylthiol with 4-vinylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the thiol group, facilitating the nucleophilic attack on the vinyl group of 4-vinylpyridine. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (CH3COOH) as a solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as a solvent.
Substitution: HNO3, Br2, sulfuric acid (H2SO4) as a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of nitrated or halogenated pyridine derivatives.
Scientific Research Applications
4-{2-[(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-{2-[(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. Additionally, its sulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pyridine ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine
- 4-{2-[(4-Methylphenyl)sulfanyl]ethyl}pyridine
- 2-{[2-(4-Pyridinyl)ethyl]sulfanyl}ethylpyridine
Uniqueness
4-{2-[(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C16H19NS |
---|---|
Molecular Weight |
257.4 g/mol |
IUPAC Name |
4-[2-(2,4,6-trimethylphenyl)sulfanylethyl]pyridine |
InChI |
InChI=1S/C16H19NS/c1-12-10-13(2)16(14(3)11-12)18-9-6-15-4-7-17-8-5-15/h4-5,7-8,10-11H,6,9H2,1-3H3 |
InChI Key |
CBODGGAJHIGZCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)SCCC2=CC=NC=C2)C |
solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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